molecular formula C29H32ClN5O3 B11512192 7-(4-chlorophenyl)-1,3-dimethyl-8-[4-(octyloxy)phenyl]-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

7-(4-chlorophenyl)-1,3-dimethyl-8-[4-(octyloxy)phenyl]-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

Cat. No.: B11512192
M. Wt: 534.0 g/mol
InChI Key: MEOHFBKZCHMCQD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-(4-chlorophenyl)-1,3-dimethyl-8-[4-(octyloxy)phenyl]-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a complex organic compound that belongs to the class of imidazo[2,1-f]purines This compound is characterized by its unique structure, which includes a chlorophenyl group, a dimethyl group, and an octyloxyphenyl group

Preparation Methods

The synthesis of 7-(4-chlorophenyl)-1,3-dimethyl-8-[4-(octyloxy)phenyl]-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione involves multiple steps and specific reaction conditions. The synthetic route typically starts with the preparation of the imidazo[2,1-f]purine core, followed by the introduction of the chlorophenyl, dimethyl, and octyloxyphenyl groups. The reaction conditions often require the use of specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high yield and purity. Industrial production methods may involve scaling up these reactions using continuous flow reactors and optimizing the reaction conditions for large-scale synthesis.

Chemical Reactions Analysis

7-(4-chlorophenyl)-1,3-dimethyl-8-[4-(octyloxy)phenyl]-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may lead to the formation of hydroxylated derivatives, while substitution reactions can introduce different functional groups into the molecule.

Scientific Research Applications

This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it has been studied for its potential as a bioactive compound with antiproliferative and antimicrobial properties. In medicine, it is being investigated for its potential use in drug development, particularly for its ability to interact with specific molecular targets. In industry, it may be used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 7-(4-chlorophenyl)-1,3-dimethyl-8-[4-(octyloxy)phenyl]-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

When compared to similar compounds, 7-(4-chlorophenyl)-1,3-dimethyl-8-[4-(octyloxy)phenyl]-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione stands out due to its unique combination of functional groups and structural features. Similar compounds may include other imidazo[2,1-f]purines with different substituents, such as 7-iodo-2,4,6-triphenyl-2H-pyrazolo[4,3-c]pyridine . The presence of the chlorophenyl, dimethyl, and octyloxyphenyl groups in this compound may confer distinct chemical and biological properties, making it a valuable molecule for various research applications.

Properties

Molecular Formula

C29H32ClN5O3

Molecular Weight

534.0 g/mol

IUPAC Name

7-(4-chlorophenyl)-2,4-dimethyl-6-(4-octoxyphenyl)purino[7,8-a]imidazole-1,3-dione

InChI

InChI=1S/C29H32ClN5O3/c1-4-5-6-7-8-9-18-38-23-16-14-22(15-17-23)35-24(20-10-12-21(30)13-11-20)19-34-25-26(31-28(34)35)32(2)29(37)33(3)27(25)36/h10-17,19H,4-9,18H2,1-3H3

InChI Key

MEOHFBKZCHMCQD-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCOC1=CC=C(C=C1)N2C(=CN3C2=NC4=C3C(=O)N(C(=O)N4C)C)C5=CC=C(C=C5)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.